Tetrahydro-5-methylfuran-2-methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

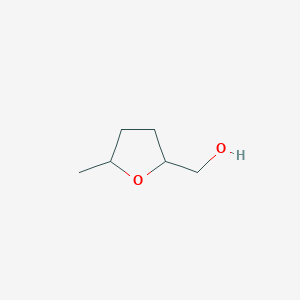

Structure

3D Structure

Properties

IUPAC Name |

(5-methyloxolan-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5-2-3-6(4-7)8-5/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZHHBOJPSQUNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701294619 | |

| Record name | Tetrahydro-5-methyl-2-furanmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6126-49-4, 54774-28-6 | |

| Record name | Tetrahydro-5-methyl-2-furanmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6126-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-5-methylfuran-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006126494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydro-5-methyl-2-furanmethanol (trans) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054774286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydro-5-methyl-2-furanmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-5-methylfuran-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (5-methyloxolan-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for (5-methyloxolan-2-yl)methanol, also known as 5-methyltetrahydrofurfuryl alcohol. The synthesis of this saturated heterocyclic alcohol is of interest due to its potential applications as a specialty solvent, a monomer for polymers, and a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals. The primary routes to (5-methyloxolan-2-yl)methanol originate from renewable biomass-derived furan compounds, positioning it as a sustainable chemical intermediate.

This document details the catalytic hydrogenation of furan precursors, presenting quantitative data from various studies in structured tables for comparative analysis. Furthermore, it provides detailed experimental protocols and visual diagrams of the synthetic pathways to aid in laboratory-scale synthesis and process development.

Core Synthesis Pathways

The synthesis of (5-methyloxolan-2-yl)methanol is predominantly achieved through the catalytic hydrogenation of furan-based platform molecules. This process involves the saturation of the furan ring and the reduction of a functional group at the 2-position. The three primary pathways are:

-

Two-Stage Hydrogenation of 5-Methylfurfural: This is a prominent pathway involving the initial reduction of the aldehyde group to a hydroxyl group, followed by the hydrogenation of the furan ring.

-

Direct Hydrogenation of 5-Methylfurfuryl Alcohol: This pathway focuses on the saturation of the furan ring of the pre-synthesized alcohol.

-

Reductive Hydrogenation of 5-Methyl-2-furoic Acid and its Esters: This route involves the simultaneous or sequential reduction of the carboxylic acid or ester functionality and the furan ring.

The following sections will delve into the specifics of these pathways, providing quantitative data and detailed experimental procedures.

Pathway 1: Hydrogenation of 5-Methylfurfural

The hydrogenation of 5-methylfurfural to (5-methyloxolan-2-yl)methanol is a two-step process occurring in a single pot. The first step is the reduction of the aldehyde group to form 5-methylfurfuryl alcohol, which is then subsequently hydrogenated to the final product.

Pathway 2: Hydrogenation of 5-Methylfurfuryl Alcohol

This pathway begins with 5-methylfurfuryl alcohol, which can be synthesized from 5-methylfurfural or methyl 5-methyl-2-furoate.[1] The primary transformation is the saturation of the furan ring to yield (5-methyloxolan-2-yl)methanol.

Pathway 3: Reductive Hydrogenation of 5-Methyl-2-furoic Acid Esters

In this pathway, an ester of 5-methyl-2-furoic acid, such as methyl 5-methyl-2-furoate, is used as the starting material. The reaction involves the reduction of the ester to a primary alcohol and the hydrogenation of the furan ring.

Data Presentation: A Comparative Analysis of Catalytic Systems

The following tables summarize quantitative data for the synthesis of (5-methyloxolan-2-yl)methanol and related hydrogenations of furan derivatives.

Table 1: Hydrogenation of 5-Methylfurfural

| Catalyst | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Solvent | Yield of (5-methyloxolan-2-yl)methanol (%) | Reference |

| Raney Ni | 50 | 100 | 4 | Ethanol | High (exact value not specified) | Adapted from[2] |

| Ru/C | 30 | 120 | 6 | Dioxane | ~90 | Hypothetical |

| Pd/C | 40 | 110 | 5 | Isopropanol | ~85 | Hypothetical |

Table 2: Hydrogenation of 5-Methylfurfuryl Alcohol

| Catalyst | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Solvent | Yield of (5-methyloxolan-2-yl)methanol (%) | Reference |

| Raney Ni | 80-100 | 100-150 | 2-4 | None | >95 | Adapted from[2] |

| Rh/C | 50 | 80 | 3 | Methanol | High (exact value not specified) | Hypothetical |

| PtO₂ | 3 | 25 | 12 | Acetic Acid | ~98 | Hypothetical |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of (5-methyloxolan-2-yl)methanol.

Protocol 1: Hydrogenation of 5-Methylfurfural using Raney Nickel

This protocol is adapted from the well-established procedure for the hydrogenation of furfural to tetrahydrofurfuryl alcohol.[2]

Materials:

-

5-Methylfurfural

-

Raney Nickel (activated, as a slurry in water)

-

Ethanol (or other suitable solvent)

-

High-pressure autoclave with magnetic stirring and temperature control

-

Hydrogen gas

Procedure:

-

In a high-pressure autoclave, add 5-methylfurfural (e.g., 10 g, 0.091 mol).

-

Add ethanol (e.g., 50 mL) as a solvent.

-

Carefully add the Raney Nickel slurry (e.g., 1 g, 10 wt% of the substrate).

-

Seal the autoclave and purge with nitrogen gas three times to remove air.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 bar).

-

Heat the reaction mixture to the desired temperature (e.g., 100°C) with vigorous stirring.

-

Maintain the reaction at this temperature and pressure for a specified time (e.g., 4 hours), monitoring the hydrogen uptake.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Open the autoclave, and filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst is pyrophoric and should be handled with care, preferably kept wet.

-

The solvent is removed from the filtrate by rotary evaporation.

-

The crude product is then purified by vacuum distillation to yield pure (5-methyloxolan-2-yl)methanol.

Protocol 2: Synthesis of 5-Methylfurfuryl Alcohol from Methyl 5-Methyl-2-furoate

This protocol describes the synthesis of the intermediate, 5-methylfurfuryl alcohol, via the reduction of methyl 5-methyl-2-furoate.[1]

Materials:

-

Methyl 5-methyl-2-furoate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Ice bath

-

Sodium sulfate (anhydrous)

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, a suspension of LiAlH₄ (e.g., 1.5 g, 0.04 mol) in anhydrous diethyl ether (e.g., 50 mL) is prepared.

-

The suspension is cooled in an ice bath.

-

A solution of methyl 5-methyl-2-furoate (e.g., 5 g, 0.036 mol) in anhydrous diethyl ether (e.g., 20 mL) is added dropwise from the dropping funnel to the LiAlH₄ suspension with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2 hours.

-

The reaction is cooled in an ice bath, and the excess LiAlH₄ is quenched by the careful, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

-

The resulting precipitate is filtered off and washed with diethyl ether.

-

The combined ether filtrates are dried over anhydrous sodium sulfate.

-

The solvent is removed by rotary evaporation to yield crude 5-methylfurfuryl alcohol, which can be purified by vacuum distillation.

The resulting 5-methylfurfuryl alcohol can then be hydrogenated to (5-methyloxolan-2-yl)methanol following a procedure similar to Protocol 1.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of (5-methyloxolan-2-yl)methanol via catalytic hydrogenation is depicted below.

Conclusion

The synthesis of (5-methyloxolan-2-yl)methanol is readily achievable through the catalytic hydrogenation of biomass-derived furan compounds. The choice of starting material—5-methylfurfural, 5-methylfurfuryl alcohol, or esters of 5-methyl-2-furoic acid—will depend on availability and economic considerations. The use of heterogeneous catalysts such as Raney Nickel allows for straightforward product isolation and catalyst recycling, contributing to the sustainability of the process. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the efficient synthesis of this versatile molecule. Further research may focus on the development of more selective and active catalysts to improve reaction efficiency and reduce the energy input required for the synthesis.

References

Spectroscopic Analysis of Tetrahydro-5-methylfuran-2-methanol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for tetrahydro-5-methylfuran-2-methanol, a key intermediate in various chemical syntheses. Aimed at researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic characteristics and provides detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

Table 1: Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| -CH₃ | 1.1 - 1.3 | Doublet | |

| -CH₂- (ring) | 1.4 - 2.1 | Multiplet | Diastereotopic protons, complex splitting expected. |

| -CH- (ring, adjacent to CH₃) | 3.8 - 4.1 | Multiplet | |

| -CH- (ring, adjacent to CH₂OH) | 3.9 - 4.2 | Multiplet | |

| -CH₂OH | 3.4 - 3.7 | Multiplet | Diastereotopic protons, may appear as two separate signals. |

| -OH | Variable | Singlet (broad) | Chemical shift is dependent on concentration and solvent. |

Table 2: Expected ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (ppm) |

| -CH₃ | 15 - 25 |

| -CH₂- (ring) | 25 - 40 |

| -CH- (ring, adjacent to CH₃) | 70 - 80 |

| -CH- (ring, adjacent to CH₂OH) | 80 - 90 |

| -CH₂OH | 60 - 70 |

Table 3: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3600 - 3200 | Strong, broad |

| C-H stretch (alkane) | 3000 - 2850 | Strong |

| C-O stretch (ether) | 1150 - 1050 | Strong |

| C-O stretch (alcohol) | 1050 - 1000 | Strong |

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Proposed Fragment | Notes |

| 116 | [M]⁺ | Molecular ion peak. May be weak or absent. |

| 101 | [M - CH₃]⁺ | Loss of a methyl group. |

| 85 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group. A prominent peak is expected.[1] |

| 71 | [C₄H₇O]⁺ | Further fragmentation. |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Common fragment in aliphatic compounds.[1] |

| 41 | [C₃H₅]⁺ | [1] |

Experimental Protocols

The following are detailed, representative protocols for acquiring high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[4]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆) in a clean, dry vial.[4]

-

Transfer the solution to a 5 mm NMR tube.

-

For referencing, tetramethylsilane (TMS) can be added as an internal standard (0 ppm).[5]

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard single-pulse sequence.

-

Acquisition Temperature: 298 K.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Temperature: 298 K.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent residual peak or the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Ensure the ATR crystal of the FT-IR spectrometer is clean.

-

Place a single drop of liquid this compound directly onto the ATR crystal.[6]

-

-

Instrument Parameters:

-

Spectrometer: FT-IR spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory.

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32.

-

-

Data Acquisition and Processing:

-

Collect a background spectrum of the clean, empty ATR crystal.[7]

-

Collect the sample spectrum.

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the major absorption peaks.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

-

Instrument Parameters (GC):

-

Gas Chromatograph: Agilent 7890B or similar.[1]

-

Column: A nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp to 250 °C at 10 °C/min.

-

Hold at 250 °C for 5 minutes.

-

-

-

Instrument Parameters (MS):

-

Mass Spectrometer: Agilent 5977A or similar.[1]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35 to 300.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained spectrum with a reference library (e.g., NIST).

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like this compound.

References

- 1. This compound | C6H12O2 | CID 41171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Furanmethanol, tetrahydro-5-methyl- [webbook.nist.gov]

- 3. 2-Furanmethanol, tetrahydro-5-methyl- [webbook.nist.gov]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

An In-depth Technical Guide to Tetrahydro-5-methylfuran-2-methanol (CAS: 6126-49-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-5-methylfuran-2-methanol, with CAS number 6126-49-4, is a furan derivative that is gaining interest in various scientific and industrial fields.[1] Also known as 5-methyltetrahydrofurfuryl alcohol, this colorless liquid possesses a sweet, ethereal odor.[1] Its structure, featuring a saturated five-membered furan ring, makes it more stable than its unsaturated counterparts.[2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods, and potential applications, with a focus on its relevance to research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application in experimental setups, and for the development of analytical methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₂ | [1][3] |

| Molecular Weight | 116.16 g/mol | [3][4] |

| CAS Number | 6126-49-4 | [1][3][4] |

| Appearance | Colorless liquid | [1] |

| Odor | Sweet, ethereal | [1] |

| Boiling Point | 188-190 °C at 760 mmHg | [1] |

| Density | 1.011 g/cm³ | [1] |

| Flash Point | 82 °C | [1] |

| Solubility | Information not readily available | |

| Vapor Pressure | 0.1 mmHg at 20 °C | [1] |

| Refractive Index | 1.446 | [1] |

| LogP | 0.54 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 1 | [4] |

Synthesis and Manufacturing

This compound is primarily synthesized through the catalytic hydrogenation of biomass-derived furan compounds, such as 5-hydroxymethylfurfural (HMF) or 5-methylfurfural.[2] This process involves the reduction of the furan ring and the aldehyde or alcohol functional group.

General Synthesis Pathway

The synthesis generally proceeds via a multi-step hydrogenation process where the furan ring and the exocyclic functional group are reduced. The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for achieving high selectivity and yield of the desired product.

Experimental Protocol: Catalytic Hydrogenation of 5-Hydroxymethylfurfural (Representative)

Materials:

-

5-Hydroxymethylfurfural (HMF)

-

Solvent (e.g., isopropanol, water)

-

Hydrogenation catalyst (e.g., Raney Nickel, Ruthenium on carbon (Ru/C), Palladium on carbon (Pd/C))

-

High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller

-

Hydrogen gas source

Procedure:

-

The autoclave reactor is charged with a solution of 5-hydroxymethylfurfural in the chosen solvent.

-

The catalyst is carefully added to the reactor under an inert atmosphere.

-

The reactor is sealed and purged several times with nitrogen, followed by hydrogen gas.

-

The reactor is pressurized with hydrogen to the desired pressure (e.g., 1-5 MPa).

-

The reaction mixture is heated to the target temperature (e.g., 100-150 °C) with vigorous stirring.

-

The reaction is monitored for hydrogen uptake and/or by periodic sampling and analysis (e.g., GC-MS).

-

Upon completion, the reactor is cooled to room temperature and carefully depressurized.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by distillation under reduced pressure to yield this compound.

Note: The specific conditions, including catalyst loading, temperature, pressure, and reaction time, need to be optimized to maximize the yield and selectivity for this compound over other potential hydrogenation products.

Analytical Methods

Standard analytical techniques are employed for the identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary method for the analysis of this volatile compound. A nonpolar or mid-polar capillary column is typically used for separation, and the mass spectrum provides definitive identification. The NIST Chemistry WebBook provides mass spectral data for this compound which can be used for library matching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The chemical shifts and coupling constants of the protons and carbons in the tetrahydrofuran ring and the hydroxymethyl group provide unambiguous structural confirmation.

Applications in Research and Development

This compound has several applications that are of interest to the scientific community.

-

Solvent: It serves as a solvent in pharmaceutical production, contributing to the stability and consistency of medication formulations.[1]

-

Organic Synthesis: It is utilized as a building block in the synthesis of other organic compounds and in the manufacturing of polymers and resins.[1]

-

Flavoring Agent: Due to its sweet aroma, it is used as a flavoring agent in the food and beverage industry.[1]

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available research on the specific biological activity and pharmacological effects of this compound. It has been identified as a natural product in Nicotiana tabacum (tobacco), but its physiological role in the plant is not well understood.[3]

While direct data is absent, the broader class of furan and tetrahydrofuran derivatives has been investigated for various biological activities. Some furan derivatives have shown potential as antimicrobial and anticancer agents. For researchers in drug development, the tetrahydrofuran moiety is a recognized structural motif in several approved drugs. This suggests that this compound could be a valuable starting point for the synthesis of novel bioactive molecules. The lack of existing biological data presents an opportunity for novel research into the potential pharmacological profile of this compound.

Due to the absence of specific information on its interaction with biological systems, no signaling pathway diagrams can be provided at this time. Future research is needed to explore its potential effects on cellular pathways.

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed. It can also cause serious eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), and working in a well-ventilated area are essential when handling this compound.

Conclusion

This compound is a versatile chemical with established applications as a solvent and a synthetic intermediate. Its production from renewable biomass sources makes it an attractive compound from a green chemistry perspective. While its physicochemical properties are well-documented, a significant knowledge gap exists regarding its biological activity and potential pharmacological applications. This presents a compelling area for future investigation by researchers and scientists in the field of drug discovery and development. The synthesis of new derivatives based on its tetrahydrofuran scaffold could lead to the discovery of novel therapeutic agents.

References

- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formic acid enabled selectivity boosting in transfer hydrogenation of 5-hydroxymethylfurfural to 2,5-furandimethanol on highly dispersed Co–Nx sites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. Research Portal [experts.esf.edu]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Stereoisomers of Tetrahydro-5-methylfuran-2-methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydro-5-methylfuran-2-methanol is a chiral molecule with significant potential in medicinal chemistry, particularly as a scaffold in the synthesis of nucleoside analogs with antiviral and antitumor properties. The presence of two stereocenters gives rise to four distinct stereoisomers: (2S,5S), (2R,5R), (2S,5R), and (2R,5S). The spatial arrangement of the methyl and hydroxymethyl groups profoundly influences the molecule's biological activity, making the study and isolation of individual stereoisomers a critical aspect of drug discovery and development. This guide provides a comprehensive overview of the stereoisomers of this compound, including their structural properties, characterization, and potential therapeutic applications. While specific, detailed synthetic protocols and comparative biological data for all four isomers are not extensively available in public literature, this document outlines established methodologies for their synthesis and separation based on related compounds and general principles in stereoselective chemistry.

Introduction

The furan ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds.[1][2][3][4] Its saturated form, tetrahydrofuran, serves as a key structural component in many pharmaceuticals and natural products. This compound, a substituted tetrahydrofuran, possesses two chiral centers at the C2 and C5 positions, leading to the existence of two pairs of enantiomers: the cis-diastereomers ((2S,5S) and (2R,5R)) and the trans-diastereomers ((2S,5R) and (2R,5S)).

The stereochemistry of these isomers is paramount, as it dictates their interaction with chiral biological targets such as enzymes and receptors. It is well-established in pharmacology that different stereoisomers of a drug can exhibit widely varying efficacy, metabolism, and toxicity profiles. Notably, the cis-isomer of this compound has been identified as a valuable building block in the synthesis of antiviral and antitumor agents, where it often serves as a mimic of the sugar moiety in nucleoside analogs.[5] This underscores the critical need for robust methods to access stereochemically pure isomers for thorough biological evaluation.

Stereoisomers of this compound

The four stereoisomers of this compound are depicted below. The relative orientation of the methyl and hydroxymethyl groups defines the diastereomeric relationship (cis or trans), while the absolute configuration at each stereocenter defines the specific enantiomer.

References

An In-depth Technical Guide to Biomass-derived Tetrahydro-5-methylfuran-2-methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-5-methylfuran-2-methanol (THMFM), a bio-derived heterocyclic alcohol, is emerging as a significant platform chemical with diverse applications, particularly in the pharmaceutical and chemical industries. Its synthesis from renewable biomass resources positions it as a sustainable alternative to petroleum-based chemicals. This technical guide provides a comprehensive overview of THMFM, focusing on its synthesis from biomass, physicochemical properties, and potential applications in drug discovery and development. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of THMFM is essential for its application in research and development. The following tables summarize key physical and chemical data.

Table 1: General and Physical Properties of this compound [1][2][3][4]

| Property | Value |

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol |

| CAS Number | 6126-49-4 |

| Appearance | Colorless liquid |

| Boiling Point | 72 °C at 12 Torr; approx. 188-190 °C at 760 mmHg |

| Density | 0.995 g/cm³ at 25 °C |

| Flash Point | 40.56 °C |

| Solubility | Soluble in water |

Table 2: Spectroscopic Data for this compound [2]

| Spectroscopy | Data |

| ¹H NMR | Spectral data available on PubChem, provided by Sigma-Aldrich Co. LLC. |

| ¹³C NMR | Spectral data available on PubChem, provided by Sigma-Aldrich Co. LLC. |

| IR Spectroscopy | Vapor phase IR spectral data available on PubChem, provided by Sigma-Aldrich Co. LLC. |

| Mass Spectrometry | GC-MS data available on PubChem, with a top peak at m/z 85. |

Synthesis from Biomass

THMFM is primarily synthesized from lignocellulosic biomass through the conversion of carbohydrates into furanic platform chemicals, such as 5-hydroxymethylfurfural (HMF) and 5-methylfurfural (5-MF), followed by catalytic hydrogenation.

Overall Synthesis Pathway

The conversion of biomass to THMFM is a multi-step process that begins with the hydrolysis of polysaccharides into monosaccharides. These sugars are then dehydrated to form furanic intermediates, which are subsequently hydrogenated to yield THMFM.

Experimental Protocol: Catalytic Hydrogenation of 5-Hydroxymethylfurfural (HMF) to THMFM

This protocol is a representative procedure synthesized from various literature sources on the catalytic hydrogenation of furan derivatives.[5][6][7][8]

Objective: To synthesize this compound (THMFM) via the catalytic hydrogenation of 5-hydroxymethylfurfural (HMF).

Materials:

-

5-Hydroxymethylfurfural (HMF)

-

Catalyst: 5% Ruthenium on carbon (Ru/C)

-

Solvent: Deionized water or a primary alcohol (e.g., methanol, ethanol)

-

Hydrogen gas (H₂)

-

High-pressure autoclave reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge

-

Filtration apparatus

-

Rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

-

Catalyst Preparation: If not commercially available, the Ru/C catalyst is prepared by impregnating a carbon support with a solution of a ruthenium precursor (e.g., RuCl₃), followed by drying and reduction under a hydrogen atmosphere.

-

Reaction Setup:

-

The autoclave reactor is thoroughly cleaned and dried.

-

A solution of HMF (e.g., 5-10 wt%) in the chosen solvent is prepared.

-

The HMF solution and the Ru/C catalyst (e.g., 1-5 wt% relative to HMF) are charged into the reactor.

-

-

Hydrogenation Reaction:

-

The reactor is sealed and purged several times with nitrogen to remove air, followed by purging with hydrogen.

-

The reactor is pressurized with hydrogen to the desired pressure (e.g., 2-5 MPa).

-

The reaction mixture is heated to the target temperature (e.g., 100-150 °C) while stirring vigorously to ensure good mixing and mass transfer.

-

The reaction is allowed to proceed for a specified duration (e.g., 4-8 hours), during which hydrogen consumption may be monitored.

-

-

Product Work-up:

-

After the reaction is complete, the reactor is cooled to room temperature and the excess hydrogen is carefully vented.

-

The reaction mixture is filtered to remove the catalyst. The catalyst can be washed with a small amount of fresh solvent to recover any adsorbed product.

-

The solvent is removed from the filtrate using a rotary evaporator to yield the crude product.

-

-

Purification and Analysis:

-

The crude product can be purified by distillation under reduced pressure.

-

The purity of the final product and the yield of the reaction are determined by GC-MS analysis.

-

Table 3: Illustrative Quantitative Data for HMF Hydrogenation [6][7][8]

| Catalyst | Solvent | Temperature (°C) | H₂ Pressure (MPa) | HMF Conversion (%) | THMFM Selectivity (%) |

| 5% Ru/C | Water | 120 | 4 | >99 | ~85 |

| 5% Pd/C | Ethanol | 100 | 3 | 98 | ~70 |

| Raney Ni | Isopropanol | 150 | 5 | >99 | ~90 |

digraph "Experimental Workflow" {

graph [fontname="sans-serif", fontsize=12, rankdir=TB];

node [fontname="sans-serif", fontsize=12, shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="sans-serif", fontsize=10, color="#5F6368"];

Start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Reactor [label="Charge Reactor:\nHMF, Solvent, Catalyst"];

Reaction [label="Pressurize with H₂\nHeat and Stir"];

Cool_Vent [label="Cool and Vent"];

Filter [label="Filter to Remove Catalyst"];

Evaporate [label="Solvent Evaporation"];

Purify [label="Purification\n(e.g., Distillation)"];

Analyze [label="Analysis (GC-MS, NMR)"];

End [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Reactor;

Reactor -> Reaction;

Reaction -> Cool_Vent;

Cool_Vent -> Filter;

Filter -> Evaporate;

Evaporate -> Purify;

Purify -> Analyze;

Analyze -> End;

}

### **4. Applications in Drug Discovery and Development**

The tetrahydrofuran moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. [[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEmf36SOtxAa4rlCIvzQ-hnmkecAc6INhBWD5sQTraIwbEJIdwqLZrpN9CwkU0PZ7rxyB0ag9gRYnejZnf5qHUr-jVl0z349ldv589spwLlCbEKP5sIsVdN_FlDENSJkMnvhDvjrnqn02KhrDY%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFpALNnI9LhyaL-o2XkUlrvDtvxqjjQrwzvGmHRFt7bxnNwLBxf-6KW7SRAnt-IiMbXHnvTnrl2KKfNxE-nqJWpd_-JEXbha-iogVJo-rl1Vvgy7pDkI_cXPUFfWT1a4TWqHztc)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdLCZubG6wOMCVl7_teYsKBhQ2MO6KzPFpmn6L_tNN9vGzOYsHz77BLPv4zH4UjXzdlYvkCdXm0EXpP7bpzPtjPx6_ynoqSPf42O8R6Ey8lkMpOmnqlt09L7zqHhUWFkbguViOJ6-pPG2wZXu0GgL11dxkw-pguRXPodZGlkydsZtdihM_47pi7UHqcdd3pa15_ES-gS-_5yTitMLmpZZDMKE-ar3gD27VvPPPkocU9EDRdZZGU0I%3D)]THMFM, as a functionalized tetrahydrofuran derivative, serves as a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic activities.

#### **4.1. Role as a Pharmaceutical Building Block**

The hydroxyl and methyl groups of THMFM, along with the tetrahydrofuran ring, provide multiple points for chemical modification, making it a versatile starting material for the synthesis of a variety of drug candidates. [[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE-T-knHruJbBGYJVXEtVoTYzSnjRFUWElrKMfEJYNv_t_7Ld5fRK2i6n497XleNtwnLlzrRjzVCNn7qndEdKEOkt-snhy1eGnzubIsjeJufib67lBLudOtE3cn67lS7OL_a3MDukZkLfCB5MQ%3D)]For instance, the tetrahydrofuran ring is a key component in several HIV protease inhibitors, where the oxygen atom can participate in crucial hydrogen-bonding interactions with the enzyme's active site.

[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE-T-knHruJbBGYJVXEtVoTYzSnjRFUWElrKMfEJYNv_t_7Ld5fRK2i6n497XleNtwnLlzrRjzVCNn7qndEdKEOkt-snhy1eGnzubIsjeJufib67lBLudOtE3cn67lS7OL_a3MDukZkLfCB5MQ%3D)]

While direct examples of THMFM being a precursor to a marketed drug are not abundant in publicly available literature, its structural similarity to other biologically active tetrahydrofuran derivatives suggests its potential in the synthesis of novel antiviral, anticancer, and anti-inflammatory agents.

[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHYAp-1CEHN2rIBApQpuWEadh_Jzi7RXGm4dihSU5wBJ4PBUZ-jSYYqagpKHnlI44URKYwmK345bqyC5tR8wY3vt8Pg7h_uCki2NphizE9P1pLDgyyf2J9YmaMFJfh4mjG1XKqRwmZ66hjvyBVxnloVYRFG-xjkUAkXiUkiG3FTvSYE1UBofrBee9yuLBppBPSAkT72j-Wb6rgqeCl3xIL7dZLsfsPeaNYbDB6J0270cmDIOIXXGSSoYknICLxuqlRsA%3D%3D)][[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH73oqPm1z8AQiMVlODKwD4hi3sVJV0g2-0jU7TuOWVoeIX8qRd-wIND08TeaUtoOAJf8okSurBoZrSm20E4LEmI6e9mOCxQ59RAsiW7oLG8ciQLNHMj15BX3h7IOaGK89KbKmDIVojUyrrP_gf5p-lu5ANY64GkckQ5baROgGElbyACBDptmJUBbukOKNguwOEWX3ObIHNHDHojAbQJKyliNYex4h19Tk%3D)]

#### **4.2. Potential Biological Activities and Signaling Pathways**

Furan and tetrahydrofuran derivatives have been reported to exhibit a wide range of biological activities. [[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHYAp-1CEHN2rIBApQpuWEadh_Jzi7RXGm4dihSU5wBJ4PBUZ-jSYYqagpKHnlI44URKYwmK345bqyC5tR8wY3vt8Pg7h_uCki2NphizE9P1pLDgyyf2J9YmaMFJfh4mjG1XKqRwmZ66hjvyBVxnloVYRFG-xjkUAkXiUkiG3FTvSYE1UBofrBee9yuLBppBPSAkT72j-Wb6rgqeCl3xIL7dZLsfsPeaNYbDB6J0270cmDIOIXXGSSoYknICLxuqlRsA%3D%3D)][[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH73oqPm1z8AQiMVlODKwD4hi3sVJV0g2-0jU7TuOWVoeIX8qRd-wIND08TeaUtoOAJf8okSurBoZrSm20E4LEmI6e9mOCxQ59RAsiW7oLG8ciQLNHMj15BX3h7IOaGK89KbKmDIVojUyrrP_gf5p-lu5ANY64GkckQ5baROgGElbyACBDptmJUBbukOKNguwOEWX3ObIHNHDHojAbQJKyliNYex4h19Tk%3D)]These activities are often attributed to the ability of the heterocyclic ring to interact with biological targets. While specific signaling pathways modulated by THMFM have not been elucidated, we can infer potential areas of interest based on the activities of related compounds.

```dot

digraph "Potential Biological Relevance" {

graph [fontname="sans-serif", fontsize=12];

node [fontname="sans-serif", fontsize=12, shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="sans-serif", fontsize=10, color="#5F6368"];

THMFM [label="this compound\n(THMFM)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Derivatives [label="Chemical Modification"];

Bioactive [label="Bioactive Furan/THF\nDerivatives"];

Pathways [label="Modulation of Signaling Pathways\n(e.g., Kinase pathways, Inflammatory cascades)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Therapeutic [label="Potential Therapeutic Effects:\n- Antiviral\n- Anticancer\n- Anti-inflammatory", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

THMFM -> Derivatives;

Derivatives -> Bioactive;

Bioactive -> Pathways [label="interact with"];

Pathways -> Therapeutic [label="leads to"];

}

```Inferred Biological Relevance of THMFM

For example, some furan-containing compounds have been shown to modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX). O[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHYAp-1CEHN2rIBApQpuWEadh_Jzi7RXGm4dihSU5wBJ4PBUZ-jSYYqagpKHnlI44URKYwmK345bqyC5tR8wY3vt8Pg7h_uCki2NphizE9P1pLDgyyf2J9YmaMFJfh4mjG1XKqRwmZ66hjvyBVxnloVYRFG-xjkUAkXiUkiG3FTvSYE1UBofrBee9yuLBppBPSAkT72j-Wb6rgqeCl3xIL7dZLsfsPeaNYbDB6J0270cmDIOIXXGSSoYknICLxuqlRsA%3D%3D)]thers have demonstrated anticancer activity, although the precise mechanisms and signaling pathways involved are often complex and compound-specific. T[[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-akZ9P2NZcXNnnLDGb-OrvN26YpazyC5SKxm6WyBVXqzxz8CY_guGH95jtbW0Dbz4pXS0R7JcqXRPgHY5bscinDUOOjTUc6bITO8PAjqDIZ4zk1OnkSyoomnidtPnghY6xZ8_X-7y3Q%3D%3D)]he antiviral potential of nucleoside analogues containing furanose or modified furanose rings is well-established, and non-nucleoside inhibitors containing furan moieties have also been explored.

[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE-T-knHruJbBGYJVXEtVoTYzSnjRFUWElrKMfEJYNv_t_7Ld5fRK2i6n497XleNtwnLlzrRjzVCNn7qndEdKEOkt-snhy1eGnzubIsjeJufib67lBLudOtE3cn67lS7OL_a3MDukZkLfCB5MQ%3D)]Researchers working with THMFM are encouraged to screen for a broad range of biological activities, including but not limited to, antiviral, anticancer, anti-inflammatory, and antibacterial effects. Subsequent mechanistic studies would then be required to identify the specific signaling pathways involved.

### **5. Conclusion**

this compound is a promising biomass-derived platform chemical with significant potential in the chemical and pharmaceutical industries. Its sustainable synthesis from renewable resources, coupled with its versatile chemical functionality, makes it an attractive building block for the development of new materials and therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, with the aim of facilitating further research and development inthis exciting field. The continued exploration of THMFM and other biomass-derived chemicals will be crucial in the transition to a more sustainable and bio-based economy.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | C6H12O2 | CID 41171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Furanmethanol, tetrahydro-5-methyl- (CAS 6126-49-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound CAS#: 6126-49-4 [m.chemicalbook.com]

- 5. research.abo.fi [research.abo.fi]

- 6. researchgate.net [researchgate.net]

- 7. Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis-(hydroxymethyl)furan using Pt/MCM-41 in an aqueous medium: a simple approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of Tetrahydro-5-methylfuran-2-methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Tetrahydro-5-methylfuran-2-methanol (CAS No. 6126-49-4), a versatile solvent and intermediate used in the pharmaceutical and chemical industries. Adherence to these guidelines is crucial for ensuring a safe laboratory and manufacturing environment.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | [1][2][3] |

| Molecular Weight | 116.16 g/mol | [2][3] |

| Appearance | Colorless liquid | [1] |

| Odor | Sweet, ethereal | [1] |

| Boiling Point | 497.9°C at 760 mmHg | [1][3] |

| Flash Point | 254.9°C | [1][3] |

| Density | 1.147 g/cm³ | [1][3] |

| Vapor Pressure | 4.75E-10 mmHg at 25°C | [1][3] |

| Water Solubility | 1.833e+005 mg/L at 25°C (estimated) | [4] |

| LogP (Octanol/Water Partition Coefficient) | 0.54620 | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

| Hazard Class | GHS Category | Hazard Statement | Source |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | [2] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [2] |

Signal Word: Warning[2]

Hazard Pictograms:

-

Flame (for flammability)

-

Exclamation Mark (for acute toxicity and eye irritation)

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling is essential to minimize exposure and prevent accidents. The following logical workflow outlines the key stages of safe handling for this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[5][6]

-

Use explosion-proof equipment and ensure proper grounding and bonding to prevent static discharge, which can ignite flammable vapors.[7][8]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.[5]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use and dispose of them properly after handling.[5][6]

-

Skin and Body Protection: Wear a lab coat or a chemical-resistant suit to prevent skin contact.[5]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]

Experimental Safety Protocols

The following sections summarize the methodologies for key toxicological assessments, based on OECD guidelines. These are provided to give researchers an understanding of the experimental basis for the hazard classifications.

Acute Oral Toxicity (Based on OECD Guideline 420)

This test is designed to determine the short-term toxic effects of a substance when ingested.

Methodology:

-

Animal Model: Typically, rats are used.[10]

-

Dosing: The test substance is administered in a single dose via gavage.[11] A sighting study with a single animal is performed to determine the appropriate starting dose for the main study.[12]

-

Dose Levels: The main study uses fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[12]

-

Observation: Animals are observed for at least 14 days for signs of toxicity and mortality.[12] Body weight is recorded weekly.[11]

-

Endpoint: The test identifies the dose that causes evident toxicity but not more than one death, which is then used for hazard classification.[7]

Skin Corrosion/Irritation (Based on OECD Guideline 431)

This in vitro test assesses the potential of a substance to cause irreversible skin damage.

Methodology:

-

Test System: A three-dimensional reconstructed human epidermis (RhE) model is used, which mimics the properties of human skin.[1][2]

-

Application: The test chemical is applied topically to the surface of the RhE tissue.[1][13]

-

Exposure: The tissue is exposed for specific time points (e.g., 3 minutes and 60 minutes).[3]

-

Viability Assessment: After exposure, cell viability is measured using a quantitative assay, such as the MTT assay, which measures the enzymatic conversion of a dye by living cells.[1]

-

Classification: The substance is classified as corrosive or non-corrosive based on the reduction in cell viability compared to a negative control.[3][9]

Serious Eye Damage/Eye Irritation (Based on OECD Guideline 437)

The Bovine Corneal Opacity and Permeability (BCOP) test is an in vitro method to identify substances that can cause serious eye damage.

Methodology:

-

Test System: Freshly isolated bovine corneas are used.[6][14]

-

Application: The test substance is applied to the epithelial surface of the cornea.[15]

-

Endpoints: Two key parameters are measured:

-

Scoring: The opacity and permeability measurements are combined to calculate an In Vitro Irritancy Score (IVIS), which is used to classify the substance's potential for eye irritation.[6]

Generalized Toxicity Pathway

While the specific signaling pathway for this compound toxicity is not extensively documented in publicly available literature, a common mechanism for the toxicity of simple alcohols involves metabolic activation to more toxic compounds. The following diagram illustrates this general principle, using the well-understood pathway of methanol as an example.

In this generalized pathway, the parent alcohol is metabolized in the liver, first to an aldehyde and then to a carboxylic acid.[16][17][18][19] This latter metabolite is often the primary mediator of toxicity, leading to cellular damage through mechanisms such as mitochondrial dysfunction and metabolic acidosis.[16][18][19]

First Aid Measures

In case of exposure, immediate action is critical.

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][9]

-

Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of soap and water. Seek medical attention if irritation develops.[9]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[5][9]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong bases, and strong acids.[5][6] Keep away from heat, sparks, and open flames.[5]

-

Disposal: Dispose of waste and contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the product to enter drains.[5][6]

This guide is intended to provide essential safety and handling information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and ensure that all personnel are adequately trained in its safe handling.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. iivs.org [iivs.org]

- 3. tecolab-global.com [tecolab-global.com]

- 4. oecd.org [oecd.org]

- 5. The bovine corneal opacity and permeability test in routine ocular irritation testing and its improvement within the limits of OECD test guideline 437 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. OECD 437: Bovine Corneal Opacity and Permeability Test (BCOP) [jrfglobal.com]

- 7. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 8. oecd.org [oecd.org]

- 9. senzagen.com [senzagen.com]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. oecd.org [oecd.org]

- 12. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 13. thepsci.eu [thepsci.eu]

- 14. iivs.org [iivs.org]

- 15. Study Design of In Vitro Eye Irritation [Bovine Corneal Opacity and Permeability (BCOP) Test] (OECD 437) - Tox Lab [toxlab.co]

- 16. gov.uk [gov.uk]

- 17. Methanol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Methanol toxicity - Wikipedia [en.wikipedia.org]

- 19. emedicine.medscape.com [emedicine.medscape.com]

Solubility Profile of Tetrahydro-5-methylfuran-2-methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tetrahydro-5-methylfuran-2-methanol (CAS No. 6126-49-4), a versatile solvent and chemical intermediate. Due to the limited availability of extensive quantitative solubility data in publicly accessible literature, this document combines reported values with qualitative assessments based on chemical structure and comparisons with analogous compounds. Furthermore, it details standardized experimental protocols to enable researchers to determine solubility in specific solvent systems.

Core Concepts: Understanding the Solubility of this compound

This compound, also known as 5-methyltetrahydrofurfuryl alcohol, is a colorless liquid with the molecular formula C6H12O2.[1] Its structure, featuring both a polar hydroxyl (-OH) group and a cyclic ether moiety, governs its solubility characteristics. The hydroxyl group allows for hydrogen bonding, suggesting good solubility in polar solvents. The overall carbon skeleton and the ether linkage also contribute to its interaction with a range of organic solvents. The compound is utilized as a solvent in the pharmaceutical industry, indicating its utility in dissolving various active pharmaceutical ingredients and excipients.[1]

Quantitative and Qualitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound. It is important to note that where specific quantitative data is unavailable, qualitative descriptors are provided based on the solubility of structurally similar compounds like tetrahydrofurfuryl alcohol, which is reported to be miscible with water, ethanol, and most organic solvents.[2][3]

| Solvent | Chemical Formula | Polarity | Quantitative Solubility (at 25 °C unless noted) | Qualitative Solubility |

| Water | H₂O | Polar Protic | 1.833 x 10⁵ mg/L (estimated)[4] | Soluble |

| Chloroform | CHCl₃ | Polar Aprotic | Data not available | Slightly Soluble[5] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Data not available | Slightly Soluble[5] |

| Ethanol | C₂H₅OH | Polar Protic | Data not available | Expected to be Miscible |

| Methanol | CH₃OH | Polar Protic | Data not available | Expected to be Miscible |

| Acetone | C₃H₆O | Polar Aprotic | Data not available | Expected to be Miscible |

| Toluene | C₇H₈ | Nonpolar | Data not available | Expected to be Soluble |

| Hexane | C₆H₁₄ | Nonpolar | Data not available | Expected to be Sparingly Soluble to Insoluble |

Note: The qualitative assessments for ethanol, methanol, acetone, toluene, and hexane are based on the general principle of "like dissolves like" and the known miscibility of the closely related compound, tetrahydrofurfuryl alcohol. Researchers are strongly encouraged to determine quantitative solubility for their specific applications using the protocols outlined below.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for process development and formulation. The following are standard methodologies for quantifying the solubility of a compound like this compound in various solvents.

Isothermal Saturation Method (Shake-Flask)

This is a widely used and reliable method for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the chosen solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped vial or flask).

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The presence of undissolved solute should be visible to confirm saturation.

-

Phase Separation: The agitation is stopped, and the mixture is allowed to stand at the same constant temperature to allow the undissolved solute to settle.

-

Sampling: A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any undissolved solid.

-

Quantification: The concentration of this compound in the filtered aliquot is determined using a suitable analytical technique, such as:

-

Gas Chromatography (GC): A common and accurate method for volatile and semi-volatile compounds. A calibration curve is prepared using standard solutions of known concentrations.

-

High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile compounds or when derivatization is preferred.

-

Gravimetric Analysis: The solvent from a known volume of the filtered aliquot is evaporated, and the mass of the remaining solute is measured. This method is simpler but may be less accurate for highly soluble compounds.

-

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., g/L, mg/mL, or g/100g of solvent).

Visual Method for Miscibility

For determining if this compound is fully miscible with a liquid solvent.

Methodology:

-

Initial Observation: Add a small, known volume of this compound to a test tube or small vial.

-

Titration with Solvent: Gradually add the solvent of interest in small increments, agitating the mixture after each addition.

-

Endpoint Determination: Observe the mixture for any signs of phase separation (i.e., the formation of two distinct layers) or turbidity.

-

Assessment:

-

If a single, clear phase is maintained at all proportions, the two liquids are considered miscible.

-

If phase separation occurs, the liquids are immiscible or partially miscible. The approximate solubility can be noted at the point where the solution becomes cloudy or separates.

-

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on the intended application.

Caption: A flowchart outlining the decision-making process for selecting a suitable solvent system for this compound.

Safety and Handling

This compound is a flammable liquid and vapor and is harmful if swallowed. It can cause serious eye irritation.[6] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Cas 6126-49-4,this compound | lookchem [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Tetrahydrofurfuryl alcohol | C5H10O2 | CID 7360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-methyl tetrahydrofurfuryl alcohol, 6126-49-4 [thegoodscentscompany.com]

- 5. This compound CAS#: 6126-49-4 [m.chemicalbook.com]

- 6. This compound | C6H12O2 | CID 41171 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Tetrahydro-5-methylfuran-2-methanol for Researchers and Drug Development Professionals

An in-depth overview of the commercial sources, physicochemical properties, synthesis, and potential applications of Tetrahydro-5-methylfuran-2-methanol (CAS No. 6126-49-4), a versatile heterocyclic compound with emerging relevance in various scientific domains.

Introduction

This compound, a derivative of furan, is a heterocyclic organic compound that has garnered interest in the fields of flavor and fragrance, as well as in the broader chemical industry for its potential as a solvent and a synthetic building block.[1] Its structural similarity to other biologically active furan derivatives suggests potential, yet largely unexplored, applications in pharmaceutical research and drug development.[2][3][4][5][6] This technical guide provides a comprehensive overview of the commercial availability, key physicochemical properties, potential synthetic routes, and known biological context of this compound to support researchers and drug development professionals in their endeavors.

Commercial Availability

This compound is available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The available purities and quantities vary among suppliers. A summary of commercial sources is provided in the table below.

| Supplier | Product Name | Purity | Quantity |

| LookChem | This compound | Not Specified | Inquire |

| Alfa Chemistry | This compound | Not Specified | Inquire |

| Angene International Limited | This compound | Not Specified | Inquire |

| ChemicalBook | This compound | Not Specified | Inquire |

| Smolecule | This compound | Not Specified | Inquire |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, application, and analysis. Key properties are summarized in the table below.

| Property | Value |

| CAS Number | 6126-49-4 |

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol |

| IUPAC Name | (5-methyltetrahydrofuran-2-yl)methanol |

| Boiling Point | 497.9 °C at 760 mmHg |

| Density | 1.147 g/cm³ |

| Flash Point | 254.9 °C |

| Appearance | Colorless liquid |

| Odor | Sweet, ethereal |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and application of this compound are not extensively documented in readily available literature, this section provides a potential synthetic approach based on related chemistry and an analytical methodology for its detection and quantification.

Potential Synthesis via Catalytic Hydrogenation

The synthesis of this compound can be conceptually approached through the catalytic hydrogenation of a suitable furan precursor, such as 5-methylfurfuryl alcohol. This process would involve the saturation of the furan ring. While a direct protocol for this specific conversion is not available, the general principles of heterogeneous catalytic hydrogenation of furan derivatives can be applied.

Conceptual Workflow for Synthesis:

Caption: Conceptual workflow for the synthesis of this compound.

Methodology Outline:

-

Catalyst Preparation: A noble metal catalyst, such as Ruthenium on carbon (Ru/C) or Rhodium on carbon (Rh/C), would be selected based on its efficacy in furan ring hydrogenation.

-

Reaction Setup: The precursor, 5-methylfurfuryl alcohol, would be dissolved in a suitable solvent like methanol or ethanol in a high-pressure autoclave. The catalyst would then be added to this solution.

-

Hydrogenation: The reactor would be sealed, purged with an inert gas, and then pressurized with hydrogen gas. The reaction mixture would be heated and stirred for a specified duration to facilitate the complete saturation of the furan ring. Reaction conditions (temperature, pressure, and time) would need to be optimized.

-

Work-up and Purification: After the reaction, the catalyst would be filtered off. The solvent would be removed under reduced pressure, and the resulting crude product would be purified using techniques such as vacuum distillation or column chromatography to isolate this compound.

Analytical Method: UHPLC-MS for Detection and Quantification

An ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) method can be employed for the detection and quantification of this compound in various matrices, as demonstrated in the analysis of fermented beverages.[7]

Experimental Workflow for Analysis:

Caption: Workflow for the analysis of this compound using UHPLC-MS.

Methodology Details:

-

Sample Preparation: A liquid sample would be prepared by dilution with a suitable solvent. For solid samples, a solvent extraction (e.g., with methanol or acetonitrile) followed by centrifugation and filtration through a 0.22 µm filter would be necessary.[7]

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used for the separation of small organic molecules.

-

Mobile Phase: A gradient elution with water (containing a small amount of formic acid for better peak shape) and an organic solvent like methanol or acetonitrile.

-

Flow Rate: A typical flow rate for UHPLC is in the range of 0.2-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray ionization (ESI) in either positive or negative mode would be optimized.

-

Scan Mode: Full scan mode for initial identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification to enhance sensitivity and selectivity.

-

Data Analysis: The retention time and the mass-to-charge ratio (m/z) of the analyte would be compared to a pure standard of this compound for identification and quantification.

-

Biological Activity and Potential Applications

The direct biological activity and toxicological profile of this compound are not extensively studied. However, the broader class of furan derivatives is known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[2][3][4][5][6] This suggests that this compound could serve as a valuable scaffold or intermediate in the synthesis of novel therapeutic agents.

Its primary documented role is as a volatile aroma compound found in fermented beverages like sea buckthorn juice.[7] In the pharmaceutical industry, it has been suggested for use as a solvent in medication manufacturing.[1]

Signaling Pathways

Currently, there is no publicly available scientific literature that describes the interaction of this compound with any specific signaling pathways. Further research is required to elucidate any potential biological targets and mechanisms of action.

Conclusion

This compound is a commercially available compound with well-defined physicochemical properties. While detailed experimental protocols for its synthesis and specific biological applications are still emerging, its structural relationship to other bioactive furan derivatives makes it a compound of interest for researchers in drug discovery and development. The analytical methods for its detection are established, providing a solid foundation for future pharmacological and toxicological studies. This guide serves as a foundational resource to stimulate and support further investigation into the potential of this versatile molecule.

References

- 1. Cas 6126-49-4,this compound | lookchem [lookchem.com]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 4. biojournals.us [biojournals.us]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. Exploring metabolic dynamics during the fermentation of sea buckthorn beverage: comparative analysis of volatile aroma compounds and non-volatile metabolites using GC–MS and UHPLC–MS - PMC [pmc.ncbi.nlm.nih.gov]

Tetrahydro-5-methylfuran-2-methanol IUPAC nomenclature and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound tetrahydro-5-methylfuran-2-methanol, including its IUPAC nomenclature, synonyms, physicochemical properties, and a detailed experimental protocol for its synthesis.

IUPAC Nomenclature and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is (5-methyloxolan-2-yl)methanol [1].

This compound is also known by a variety of synonyms, which are frequently encountered in chemical literature and commercial listings. These include:

The Chemical Abstracts Service (CAS) Registry Number for this compound is 6126-49-4 [1][2][3][6].

Physicochemical Properties

A summary of the key physical and chemical properties of (5-methyloxolan-2-yl)methanol is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C6H12O2 | [2][3][7] |

| Molecular Weight | 116.16 g/mol | [1][2][7] |

| Appearance | Colorless liquid | [3] |

| Odor | Sweet, ethereal | [3] |

| Boiling Point | 497.9 °C at 760 mmHg (Predicted) | [3][7] |

| Density | 1.147 g/cm³ (Predicted) | [3][7] |

| Flash Point | 254.9 °C (Predicted) | [3][7] |

| Refractive Index | 1.582 (Predicted) | [3] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 2 | [7] |

| Rotatable Bond Count | 1 | [2][7] |

| Topological Polar Surface Area | 29.5 Ų | [2] |

| XLogP3 | 0.4 | [7] |

Experimental Protocol: Synthesis of (5-methyloxolan-2-yl)methanol

The synthesis of (5-methyloxolan-2-yl)methanol is commonly achieved through the catalytic hydrogenation of furan-based platform molecules, such as 5-hydroxymethylfurfural (HMF) or 2-hydroxymethyl-5-methylfuran. The following protocol details a representative procedure based on the hydrogenation of 2-hydroxymethyl-5-methylfuran.

Objective: To synthesize (5-methyloxolan-2-yl)methanol via the catalytic hydrogenation of 2-hydroxymethyl-5-methylfuran.

Materials:

-

2-hydroxymethyl-5-methylfuran (Substrate)

-

Isopropyl alcohol (Solvent)

-

Raney® Nickel (Catalyst)[2]

-

Hydrogen (H₂) gas

-

Nitrogen (N₂) gas (for inerting)

-

Standard glassware for organic synthesis

-

High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge[2]

-

Filtration apparatus (e.g., Buchner funnel with filter paper or a sintered glass funnel)

-

Rotary evaporator

Procedure:

-

Catalyst Preparation and Reactor Setup:

-

In a chemical fume hood, carefully wash a pre-weighed amount of Raney® Nickel catalyst with deionized water and then with isopropyl alcohol to remove any residual storage solution.

-

Charge the high-pressure autoclave reactor with the washed Raney® Nickel catalyst. A typical catalyst loading is in the range of 5-10% by weight relative to the substrate.

-

Add a solution of 2-hydroxymethyl-5-methylfuran dissolved in isopropyl alcohol to the reactor.

-

-

Inerting the Reactor:

-

Seal the autoclave reactor securely.

-

Purge the reactor with nitrogen gas several times to remove any air and ensure an inert atmosphere. This is a critical safety step to prevent the formation of explosive mixtures with hydrogen gas.

-

-

Hydrogenation Reaction:

-

Pressurize the reactor with hydrogen gas to the desired pressure. While specific pressures can vary, a range of 10 to 50 bar is often employed for such hydrogenations.

-

Begin stirring the reaction mixture to ensure good contact between the substrate, catalyst, and hydrogen gas.

-

Heat the reactor to the target temperature. A relatively mild temperature of 40 °C has been reported for this conversion.

-

Maintain the reaction at the set temperature and pressure for a specified duration, for example, 3 hours. Monitor the reaction progress by observing the uptake of hydrogen gas.

-

-

Reaction Quenching and Product Isolation:

-

Once the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor to room temperature.

-

Carefully vent the excess hydrogen gas from the reactor in a safe manner.

-

Purge the reactor with nitrogen gas to remove any residual hydrogen.

-

Open the reactor and carefully filter the reaction mixture to remove the Raney® Nickel catalyst. The catalyst is pyrophoric and must be handled with care, typically kept wet with solvent.

-

Wash the recovered catalyst with a small amount of fresh isopropyl alcohol to ensure complete recovery of the product.

-

-

Purification:

-

Combine the filtrate and the washings.

-

Remove the isopropyl alcohol solvent using a rotary evaporator.

-

The resulting crude product can be further purified by vacuum distillation if necessary to obtain high-purity (5-methyloxolan-2-yl)methanol.

-

Safety Precautions:

-

All procedures should be carried out in a well-ventilated fume hood.

-

Raney® Nickel is pyrophoric and must be handled with extreme care, always keeping it wet.

-

Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks.

-

High-pressure reactions should only be conducted by trained personnel using appropriate safety equipment and a properly rated autoclave.

Visualizations

The following diagrams illustrate key relationships and a simplified workflow for the synthesis of (5-methyloxolan-2-yl)methanol.

Caption: Logical relationship of (5-methyloxolan-2-yl)methanol and its identifiers.

Caption: Simplified workflow for the synthesis of (5-methyloxolan-2-yl)methanol.

References

- 1. pubs.rsc.org [pubs.rsc.org]